(E)-1-Bromo-2-chloro-3-(2-methoxyvinyl)benzene
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Overview
Description
(E)-1-Bromo-2-chloro-3-(2-methoxyvinyl)benzene is an organic compound with the molecular formula C9H8BrClO. This compound is characterized by the presence of bromine, chlorine, and a methoxyvinyl group attached to a benzene ring. It is a derivative of styrene and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-2-chloro-3-(2-methoxyvinyl)benzene typically involves the bromination and chlorination of a suitable precursor, followed by the introduction of the methoxyvinyl group. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The methoxyvinyl group can be introduced through a Heck reaction, where a vinyl ether is coupled with the halogenated benzene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions using bromine and chlorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The methoxyvinyl group is introduced using industrial-scale Heck reactions, which are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Bromo-2-chloro-3-(2-methoxyvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxyvinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alkanes and other reduced derivatives.
Scientific Research Applications
(E)-1-Bromo-2-chloro-3-(2-methoxyvinyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-Bromo-2-chloro-3-(2-methoxyvinyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The methoxyvinyl group can participate in conjugation with the benzene ring, affecting the compound’s reactivity and stability. The bromine and chlorine atoms can also influence the compound’s electronic properties and its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Bromo-1-methoxy-2-(2-methoxyvinyl)benzene: Similar structure but with different halogenation pattern.
1-Bromo-4-[(E)-2-methoxyvinyl]benzene: Lacks the chlorine atom, affecting its reactivity and applications.
(E)-(2-Methoxyvinyl)benzene: Lacks both bromine and chlorine atoms, making it less reactive in certain reactions.
Uniqueness
(E)-1-Bromo-2-chloro-3-(2-methoxyvinyl)benzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. The methoxyvinyl group also adds to its versatility in synthetic applications.
Properties
IUPAC Name |
1-bromo-2-chloro-3-[(E)-2-methoxyethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-12-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIXRVGTRUEKO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C(=CC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(C(=CC=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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